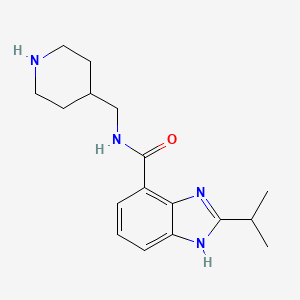
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide
Übersicht
Beschreibung
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and an isopropyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of o-phenylenediamine with carboxylic acids to form the benzimidazole core. The piperidine ring is then introduced through nucleophilic substitution reactions. The isopropyl group can be added via alkylation reactions using isopropyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation with palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides for alkylation reactions, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the corresponding amines .
Wissenschaftliche Forschungsanwendungen
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The piperidine ring and benzimidazole core are crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine derivatives: These include compounds like piperine and piperidin-4-ol derivatives, which share the piperidine ring structure.
Benzimidazole derivatives: Compounds such as omeprazole and benzimidazole-based drugs, which share the benzimidazole core.
Uniqueness
N-(piperidin-4-ylmethyl)-2-(propan-2-yl)-1H-1,3-benzodiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C17H24N4O |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-(piperidin-4-ylmethyl)-2-propan-2-yl-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H24N4O/c1-11(2)16-20-14-5-3-4-13(15(14)21-16)17(22)19-10-12-6-8-18-9-7-12/h3-5,11-12,18H,6-10H2,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
BDAGPLIEWRSZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C=CC=C2N1)C(=O)NCC3CCNCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














